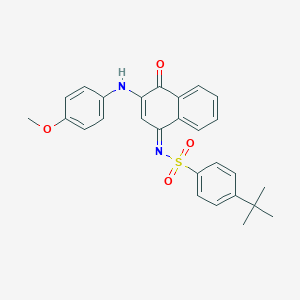
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide are diverse. The compound has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its versatility. The compound can be used in a wide range of assays and experiments due to its diverse properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to explore its potential use in organic electronics and environmental monitoring. Additionally, further research is needed to understand the mechanisms underlying the compound's diverse properties and to optimize its synthesis and properties for various applications.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-aminobenzenesulfonyl)-3-nitrobenzamide and 4-methoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in organic electronics and as a sensor in environmental monitoring.
Propriétés
Formule moléculaire |
C27H26N2O4S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(NZ)-4-tert-butyl-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2,3)18-9-15-21(16-10-18)34(31,32)29-24-17-25(26(30)23-8-6-5-7-22(23)24)28-19-11-13-20(33-4)14-12-19/h5-17,28H,1-4H3/b29-24- |
Clé InChI |
QVENJAPXZCLLRJ-OLFWJLLRSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)
